4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound features multiple heterocyclic moieties, including benzimidazole and imidazopyridine, which contribute to its potential pharmacological properties. The compound's structure suggests it may be involved in various biological processes, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods that typically involve reactions between different heterocyclic precursors. The literature indicates that derivatives of oxadiazoles and benzimidazoles have been explored for their biological activities, particularly in anticancer and antimicrobial applications .
This compound can be classified as an oxadiazole derivative due to its oxadiazole ring structure. It also contains benzimidazole and imidazopyridine functionalities, which are significant in medicinal chemistry for their potential therapeutic effects.
The synthesis of 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine typically involves several steps:
The synthesis may utilize solvents like acetic acid and reagents such as phosphorous oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring. Reaction conditions such as temperature and reaction time are critical for optimizing yield and purity .
The molecular structure of 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine can be represented as follows:
This indicates a molecular weight of approximately 298.32 g/mol.
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Characteristic peaks in NMR spectra will provide information on the hydrogen environments within the molecule, while MS can confirm the molecular weight and fragmentation patterns.
The compound may undergo various chemical reactions typical for oxadiazoles and heterocycles:
Reactions involving this compound may require specific catalysts or conditions (e.g., temperature, pressure) to ensure high yields and selectivity towards desired products .
The mechanism of action for 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine likely involves interactions with biological targets such as enzymes or receptors.
Studies on similar compounds have shown that modifications in the molecular structure can significantly affect biological activity and selectivity towards certain targets .
The physical properties include:
Chemical properties such as stability under various pH conditions and reactivity with common reagents are important for understanding how this compound might behave in biological systems.
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine has potential applications in:
Imidazo[4,5-c]pyridine derivatives represent a privileged scaffold in medicinal chemistry, with roots tracing back to early investigations into purine isosteres. This heterocyclic system mimics natural purines, enabling interactions with biological targets involved in nucleotide metabolism and signaling pathways. Initial explorations focused on antiviral and antimicrobial applications, but significant antiproliferative potential emerged in the 2000s. For example, foundational studies demonstrated that unsubstituted imidazo[4,5-c]pyridine exhibited moderate kinase inhibitory activity (IC₅₀ ~10–50 μM), spurring interest in structural optimization [1]. The scaffold’s versatility was highlighted by its incorporation into ATP-competitive inhibitors, where the nitrogen-rich core forms critical hydrogen bonds with kinase hinge regions [3]. By 2020, advanced derivatives showed sub-micromolar potency against oncology targets, establishing imidazo[4,5-c]pyridine as a validated chemotype for targeted cancer therapy. Key milestones include the development of fused tricyclic variants and the strategic introduction of hydrogen-bond acceptors (e.g., 1,2,5-oxadiazole) to enhance target engagement [1] [3].
Table 1: Evolution of Imidazo[4,5-c]pyridine Therapeutics
Time Period | Development Focus | Key Structural Features | Biological Activity |
---|---|---|---|
Pre-2000 | Purine Mimetics | Unsubstituted core | Antiviral, antimicrobial |
2000–2010 | Kinase Inhibition | 4-Aryl/heteroaryl substitutions | Moderate kinase inhibition (IC₅₀ 10–50 μM) |
2010–2020 | Targeted Oncology Agents | Tricyclic hybrids, oxadiazole appendages | Sub-μM potency, improved selectivity |
2020–Present | Immune Modulation | Benzimidazole-imidazopyridine conjugates | Dual CDK8/19 inhibition, STAT5 activation |
The integration of benzimidazole and 1,2,5-oxadiazole (oxadiazole) pharmacophores marked a transformative advance in anticancer scaffold design. Benzimidazole alone demonstrates DNA-binding affinity and kinase inhibitory properties, as seen in clinical agents like bendamustine and dovitinib [4] [6]. However, its hybridization with oxadiazole addressed limitations in target specificity and metabolic stability. The oxadiazole ring acts as a bioisostere for carboxylic acid esters, enhancing membrane permeability while contributing π-π stacking interactions with hydrophobic enzyme pockets [7]. Early hybrids—exemplified by 4-(1-methyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (CID 11680113)—featured simplified architectures (e.g., C9H8N6O molecular formula) but revealed promising in vitro cytostatic activity (IC₅₀ 0.02–10.3 μM across cancer cell lines) [1] [3].
Critical structure-activity relationship (SAR) breakthroughs emerged through systematic scaffold hopping:
This evolution culminated in AS2863619 (C16H12N8O, MW 332.32 g/mol), where the 2-methylbenzimidazole moiety connected to imidazo[4,5-c]pyridine via a C–N bond delivers sub-nanomolar CDK8 inhibition [2].
Table 2: SAR Analysis of Key Hybrid Scaffolds
Structural Feature | Modification | Impact on Potency | Target Implications |
---|---|---|---|
Benzimidazole C2 substituent | Methyl vs. hydrogen | 3-fold ↑ CDK8 affinity (IC₅₀ 0.61 nM) | Enhanced hydrophobic packing |
Oxadiazole C3 position | Amino vs. methoxy | 7-fold ↓ IC₅₀ for CDK19 | Hydrogen bonding with catalytic Lys |
Imidazopyridine C4 linkage | Direct oxadiazole vs. methylene spacer | 12-fold ↑ cellular potency | Rigidity reduces entropic penalty |
N1 benzimidazole substitution | 2-Methyl-3H vs. 1-methyl | Eliminates hERG liability | Improved selectivity/safety profile |
Optimization Challenges: Solubility limitations in early hybrids (e.g., LogP >3.5) were mitigated by introducing polar 3-amine groups on oxadiazole, reducing LogP to 2.8–3.2 without compromising cell permeability [2] [7].
AS2863619 (4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine) exemplifies rational polypharmacology, engineered to concurrently inhibit CDK8/19 and activate STAT5-dependent immune surveillance. CDK8 and CDK19 are Mediator complex-associated kinases that regulate transcriptional reprogramming in tumors. Structural modeling revealed that AS2863619 occupies the ATP-binding site of CDK8 through:
This binding mode confers exceptional potency (IC₅₀ = 0.61 nM for CDK8; 4.28 nM for CDK19), disrupting oncogenic transcription driven by β-catenin and HIF-1α [2]. Crucially, CDK8/19 inhibition activates STAT5—a transcription factor governing T-cell differentiation and Foxp3 repression. Foxp3 is a master regulator of immunosuppressive regulatory T cells (Tregs), and its downregulation by AS2863619 promotes antitumor immunity [2] [6].
Table 3: In Vitro Target Profiling of AS2863619
Target | Assay Type | IC₅₀/EC₅₀ | Functional Outcome |
---|---|---|---|
CDK8 | Kinase inhibition | 0.61 nM | Disruption of Mediator-dependent transcription |
CDK19 | Kinase inhibition | 4.28 nM | Synergistic blockade of transcriptional cycling |
STAT5 activation | Phosphorylation ELISA | 3.2 nM* | Foxp3 repression, Treg depletion |
Topoisomerase IIβ | DNA relaxation assay | >10 μM | High selectivity over off-target DNA binders |
*EC₅₀ for STAT5 phosphorylation in Jurkat cells.
The compound’s orally bioavailable free base form (CAS 2241300-50-3) enables robust in vivo tumor growth inhibition, validating its dual mechanism: direct cytostasis via CDK8/19 blockade and immune potentiation via STAT5-Foxp3 axis modulation [2] [6]. Hybridization thus achieves coordinated kinase and immune targeting—a paradigm shift from single-pathway inhibition.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: